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Indium(I) bromide (InBr) has emerged as a potent and versatile catalyst in organic synthesis,

offering unique reactivity for the formation of carbon-carbon bonds. Its applications range from

the synthesis of organoindium reagents for cross-coupling reactions to the promotion of

reductive couplings and stereoselective cyclopropanations. This document provides detailed

application notes and experimental protocols for key catalytic uses of InBr.

Synthesis of Organoindium Reagents for Dual
Photoredox/Nickel Cross-Coupling Reactions
Indium(I) bromide, in combination with lithium bromide, serves as an efficient system for the

preparation of primary, secondary, and even tertiary alkyl indium reagents from the

corresponding alkyl bromides and chlorides.[1][2] These organoindium reagents are valuable

precursors for subsequent C(sp²)–C(sp³) cross-coupling reactions under dual photoredox/nickel

catalysis.[2] This method is notable for its tolerance to air and moisture, as well as a wide range

of functional groups.[2]

The reaction is believed to proceed through the disproportionation of InBr in donating solvents

to active In(0) and In(III) species.[1][3] The use of InBr provides excellent stoichiometry for the

conversion of alkyl halides to dialkylindium bromide (RInBr₂), minimizing the formation of other

organoindium species.[1]
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Quantitative Data: Synthesis of Alkyl Indium Reagents
and Cross-Coupling

Entry Alkyl Halide
Aryl
Bromide

Product Yield (%) Ref

1

Ethyl 4-

bromobutyrat

e

4-

Bromoacetop

henone

Ethyl 4-(4-

acetylphenyl)

butanoate

92 [1]

2

1-

Bromoadama

ntane

4-

Bromoacetop

henone

1-(4-

Acetylphenyl)

adamantane

85 [1]

3
Cyclohexyl

bromide

4-Bromo-

N,N-

dimethylanilin

e

4-Cyclohexyl-

N,N-

dimethylanilin

e

88 [1]

4
Benzyl

bromide

1-Bromo-4-

nitrobenzene

1-(4-

Nitrobenzyl)b

enzene

75 [1]

5

1-Bromo-3-

chloropropan

e

4-

Bromoacetop

henone

1-(4-

Acetylphenyl)

-3-

chloropropan

e

63 [1]

Experimental Protocol: Two-Step Synthesis of Alkyl-Aryl
Cross-Coupling Products
Step 1: Synthesis of the Organoindium Reagent

To a screw-capped vial equipped with a magnetic stir bar, add indium(I) bromide (1.5 mmol)

and lithium bromide (1.5 mmol).

Evacuate and backfill the vial with argon three times.
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Add dry N,N-dimethylformamide (DMF, 1.0 M solution of the alkyl halide).

Add the alkyl halide (1.0 mmol).

Stir the reaction mixture at 80 °C for 3 hours.

After cooling to room temperature, the resulting solution of the organoindium reagent is used

directly in the next step.

Step 2: Dual Photoredox/Nickel Cross-Coupling

To the solution of the organoindium reagent from Step 1, add the aryl bromide (0.5 mmol),

NiCl₂·diglyme (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 mmol), and the

photocatalyst (e.g., 4CzIPN, 0.005 mmol).

Add 1,2-dimethoxyethane (DME) as a co-solvent.

Irradiate the reaction mixture with a blue LED lamp at room temperature for 16-24 hours.

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cross-coupling product.

Reaction Workflow
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Step 1: Organoindium Reagent Synthesis

Step 2: Dual Photoredox/Nickel Cross-Coupling

Alkyl Halide (R-X)

Organoindium Reagent (RInBr₂)

DMF, 80 °C, 3h

InBr / LiBr

Cross-Coupling Product (R-Ar)

Aryl Bromide (Ar-Br) NiCl₂·diglyme / dtbbpy
Photocatalyst

Blue LED, RT

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of alkyl-aryl cross-coupling products.

Reductive Coupling of α,α-Dichloroketones
Indium(I) bromide promotes the reductive coupling of α,α-dichloroketones to synthesize 1-aryl-

butane-1,4-diones.[4] This transformation is a valuable method for constructing symmetrical

diketones, which are important building blocks in organic synthesis.

Quantitative Data: Reductive Coupling of α,α-
Dichloroketones
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Entry
α,α-
Dichloroketon
e

Product Yield (%) Ref

1
2,2-Dichloro-1-

phenylethanone

1,4-

Diphenylbutane-

1,4-dione

85 [4]

2

2,2-Dichloro-1-

(4-

methylphenyl)eth

anone

1,4-Bis(4-

methylphenyl)but

ane-1,4-dione

82 [4]

3

2,2-Dichloro-1-

(4-

chlorophenyl)eth

anone

1,4-Bis(4-

chlorophenyl)but

ane-1,4-dione

88 [4]

4

2,2-Dichloro-1-

(4-

methoxyphenyl)e

thanone

1,4-Bis(4-

methoxyphenyl)b

utane-1,4-dione

78 [4]

Experimental Protocol: Synthesis of 1-Aryl-butane-1,4-
diones

In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the α,α-

dichloroketone (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).

Add indium(I) bromide (1.2 mmol) to the solution at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water (10 mL).

Extract the aqueous layer with diethyl ether (3 x 15 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Indium(I)_bromide
https://en.wikipedia.org/wiki/Indium(I)_bromide
https://en.wikipedia.org/wiki/Indium(I)_bromide
https://en.wikipedia.org/wiki/Indium(I)_bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13155353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and remove the solvent under reduced pressure.

Purify the residue by recrystallization or column chromatography to yield the pure 1-aryl-

butane-1,4-dione.

Proposed Reaction Pathway

α,α-Dichloroketone

Indium Enolate Intermediate

InBr

Dimerization

1-Aryl-butane-1,4-dione

Click to download full resolution via product page

Caption: Proposed pathway for the InBr-promoted reductive coupling of α,α-dichloroketones.

Stereoselective Preparation of Cyclopropanes
Indium(I) bromide facilitates a sequential aldol-type coupling, elimination, and Michael-induced

ring closure reaction between α,α-dichloroacetophenone and aldehydes to produce highly

substituted cyclopropanes stereoselectively.[5] This one-pot reaction proceeds through the

formation of an indium enolate intermediate.[5]

Quantitative Data: Synthesis of Polysubstituted
Cyclopropanes
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Entry Aldehyde Product Yield (%)
Diastereom
eric Ratio

Ref

1
Benzaldehyd

e

1,2,3-

Triphenyl-2-

(benzoyl)cycl

opropane-1-

carbaldehyde

75 >95:5 [5]

2

4-

Chlorobenzal

dehyde

1-(4-

Chlorophenyl

)-2,3-

diphenyl-2-

(benzoyl)cycl

opropane-1-

carbaldehyde

80 >95:5 [5]

3

4-

Methylbenzal

dehyde

1-(4-

Methylphenyl

)-2,3-

diphenyl-2-

(benzoyl)cycl

opropane-1-

carbaldehyde

78 >95:5 [5]

4
Cinnamaldeh

yde

1-(1-

Phenylvinyl)-

2,3-diphenyl-

2-

(benzoyl)cycl

opropane-1-

carbaldehyde

65 >90:10 [5]

Experimental Protocol: One-Pot Synthesis of
Cyclopropanes

To a stirred suspension of indium(I) bromide (2.0 mmol) in dry THF (15 mL) at room

temperature, add a solution of α,α-dichloroacetophenone (1.0 mmol) in THF (5 mL).
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Stir the mixture for 30 minutes to generate the indium enolate.

Add a solution of the aldehyde (1.0 mmol) in THF (5 mL) to the reaction mixture.

Continue stirring at room temperature for 16-24 hours.

Monitor the reaction by TLC until the starting materials are consumed.

Quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

Extract the mixture with ethyl acetate (3 x 25 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the crude product by flash column chromatography on silica gel to obtain the

polysubstituted cyclopropane.

Logical Relationship of the Reaction Sequence

α,α-Dichloroacetophenone + Aldehyde + InBr

Aldol-Type Coupling

Elimination

Michael-Induced Ring Closure

Polysubstituted Cyclopropane
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Caption: Logical sequence of the InBr-promoted cyclopropanation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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